4-Ethynyl-3-(trifluoromethyl)aniline
Description
Contextual Significance and Strategic Placement within Advanced Organic Synthesis
4-Ethynyl-3-(trifluoromethyl)aniline, with its distinct trifluoromethyl and ethynyl (B1212043) functionalities, is strategically positioned as a versatile intermediate in multi-step organic syntheses. The aniline (B41778) core provides a reactive handle for a variety of chemical transformations, while the ethynyl and trifluoromethyl groups offer unique opportunities for molecular elaboration and property modulation. This strategic placement allows for its incorporation into a diverse array of molecular scaffolds, making it a sought-after precursor for high-value compounds. Its utility is particularly pronounced in the construction of heterocyclic systems and in reactions that leverage the reactivity of the ethynyl group, such as cross-coupling and cycloaddition reactions.
Interplay of Trifluoromethyl and Ethynyl Moieties in Molecular Design and Reactivity
The chemical behavior of this compound is dictated by the interplay between its trifluoromethyl and ethynyl substituents. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aniline ring, impacting its reactivity and the pKa of the amino group. This electron-withdrawing nature can enhance the metabolic stability of molecules into which it is incorporated, a desirable feature in drug design.
The terminal ethynyl group is a highly versatile functional handle for a variety of chemical transformations. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides. libretexts.orgwikipedia.org This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex conjugated systems. Furthermore, the ethynyl group can undergo cycloaddition reactions, providing access to a wide range of heterocyclic structures. nih.govrsc.org The combined presence of these two functional groups on a single aromatic platform allows for sequential and orthogonal chemical modifications, a key strategy in the efficient synthesis of complex target molecules.
Overview of Key Research Trajectories and Scholarly Contributions concerning the Compound
A primary research trajectory for trifluoromethyl-substituted anilines is in the field of medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. ed.ac.ukacs.org A notable example, while not directly using this compound as the final building block, is the synthesis of the multi-target tyrosine kinase inhibitor, Ponatinib. nih.govcivicdb.orgebi.ac.uk The synthesis of Ponatinib involves the coupling of a substituted benzoic acid with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. nih.govgoogle.comresearchgate.net The structural motif of a trifluoromethylaniline is a key component of this and other kinase inhibitors, highlighting the importance of this class of compounds in pharmaceutical research. nih.gov
The presence of the ethynyl group on similar molecules opens up possibilities for their use in the synthesis of advanced materials. For instance, ethynyl-linked organic frameworks have been synthesized via Sonogashira cross-coupling reactions to create materials with unique electronic and porous properties. nih.gov While specific research on this compound in this area is not extensively documented, its structure suggests potential as a monomer in the creation of novel functional polymers and covalent organic frameworks.
Detailed research findings on the application of this specific compound are often embedded within broader synthetic studies. For instance, the closely related 4-nitro-3-(trifluoromethyl)aniline (B27955) is a known intermediate for the synthesis of the nonsteroidal antiandrogen drug flutamide (B1673489) and has been explored for its use in nitric oxide photodonor materials. chemicalbook.com These applications for a structurally similar compound underscore the potential research avenues for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260677-91-5 | libretexts.org |
| Molecular Formula | C9H6F3N | civicdb.org |
| Molecular Weight | 185.15 g/mol | civicdb.org |
| IUPAC Name | This compound | civicdb.org |
| Physical Form | Powder or crystals | civicdb.org |
| Storage | Keep in dark place, inert atmosphere, room temperature | civicdb.org |
Related Trifluoromethylaniline Derivatives and their Applications
| Compound | Key Application(s) | Source(s) |
| 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | Intermediate in the synthesis of Ponatinib, a kinase inhibitor. | nih.govgoogle.comresearchgate.net |
| 4-Nitro-3-(trifluoromethyl)aniline | Intermediate for the drug flutamide and in optical materials. | chemicalbook.com |
| 4-Cyano-3-(trifluoromethyl)aniline | Starting material for the nonsteroidal antiandrogen bicalutamide. | handwiki.org |
| 4-Methoxy-3-(trifluoromethyl)aniline (B1361164) | Precursor for bicyclic heterocycles with potential antitumor and antiviral activities. | google.comossila.com |
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-2-6-3-4-7(13)5-8(6)9(10,11)12/h1,3-5H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYWCGQRDGSTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethynyl 3 Trifluoromethyl Aniline
Retrosynthetic Approaches and Critical Disconnection Strategies for the Aniline (B41778) Core
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org For 4-ethynyl-3-(trifluoromethyl)aniline, the analysis reveals several logical disconnection points, suggesting multiple synthetic pathways.
The primary disconnections for the target molecule are:
C(sp)-C(sp²) bond: The bond connecting the ethynyl (B1212043) group to the aromatic ring. This disconnection points towards a cross-coupling reaction, most commonly a Sonogashira coupling, between a halo-aniline derivative and an acetylene (B1199291) source.
C-N bond: The aniline amino group can be traced back to a nitro group via Functional Group Interconversion (FGI). ias.ac.in This is a classic and reliable transformation in aromatic chemistry, where the nitro group is introduced through electrophilic nitration and subsequently reduced to an amine. ias.ac.in
C-CF₃ bond: The bond attaching the trifluoromethyl group to the ring. This suggests either starting with a precursor already containing the trifluoromethyl group or introducing it onto an aniline or nitrobenzene (B124822) scaffold using modern trifluoromethylation methods.
A retrosynthetic tree can be conceptualized based on these disconnections. One logical pathway begins by disconnecting the ethynyl group, leading to a 4-halo-3-(trifluoromethyl)aniline intermediate. This intermediate can be further simplified by converting the amine to a nitro group (FGI), yielding a 1-halo-4-nitro-2-(trifluoromethyl)benzene. The sequence of introducing these functional groups in the forward synthesis is critical for achieving the desired substitution pattern due to their respective directing effects in electrophilic aromatic substitution.
| Disconnection Strategy | Reaction Type | Precursors |
| C(alkynyl)-C(aryl) | Sonogashira Coupling | 4-halo-3-(trifluoromethyl)aniline + Acetylene source |
| C(aryl)-N | Reduction | 4-ethynyl-3-(trifluoromethyl)nitrobenzene |
| C(aryl)-CF₃ | Nucleophilic Trifluoromethylation | 4-ethynyl-3-haloaniline + CF₃ source |
Classical and Modern Preparative Routes to Substituted Anilines
One of the most fundamental methods for synthesizing anilines involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group. youtube.comyoutube.com The nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring.
Once the nitro group is installed, it can be reduced to a primary amine through various methods. The choice of reducing agent is often determined by the presence of other functional groups in the molecule. youtube.com
Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenation | Highly efficient but can also reduce alkenes and remove some halides. youtube.com |
| Fe, HCl or Acetic Acid | Metal/Acid Reduction | Mild conditions that are often compatible with other functional groups. youtube.comncert.nic.in |
For instance, a plausible route to the target molecule could involve the nitration of a 1-ethynyl-2-(trifluoromethyl)benzene (B1308395) precursor, followed by reduction. However, controlling the regioselectivity of the nitration step would be a significant challenge. A more common strategy involves nitrating a precursor like 1-bromo-2-(trifluoromethyl)benzene and then carrying the resulting nitro compound through the subsequent synthetic steps.
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N and C-C bonds. These methods provide highly selective and functional-group-tolerant alternatives to classical approaches. nih.gov
For aniline synthesis, the Buchwald-Hartwig amination is a powerful tool, enabling the coupling of an aryl halide or triflate with an ammonia (B1221849) equivalent. rsc.org This approach allows for the direct formation of the C-N bond on a pre-functionalized aromatic ring.
In the context of this compound, cross-coupling is most strategically employed for the introduction of the ethynyl group. The Sonogashira coupling, which pairs an aryl halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst, is the premier method for this transformation. A key intermediate, such as 4-iodo-3-(trifluoromethyl)aniline, can be coupled with an acetylene source (e.g., trimethylsilylacetylene (B32187) followed by deprotection) to construct the final carbon skeleton.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov Its introduction onto an aromatic ring can be achieved through several distinct methodologies.
The direct introduction of a CF₃ group can be categorized into electrophilic, nucleophilic, and radical pathways.
Electrophilic Trifluoromethylation: These methods utilize "CF₃⁺" sources and are effective for electron-rich aromatic systems, such as anilines and phenols. researchgate.net Reagents like S-(trifluoromethyl)diarylsulfonium salts (Yagupolskii-Shreeve reagents) and hypervalent iodine compounds (Togni reagents) are commonly employed. nih.govbeilstein-journals.org The direct trifluoromethylation of aniline with such reagents often results in a mixture of ortho- and para-substituted products. nih.govacs.org
Nucleophilic Trifluoromethylation: These methods involve a "CF₃⁻" source and are typically used in transition-metal-catalyzed cross-coupling reactions with aryl halides. nih.gov The Ruppert-Prakash reagent (TMSCF₃) is a well-known source for this transformation. More recently, copper-catalyzed methods using reagents like fluoroform-derived CuCF₃ have proven highly effective for the trifluoromethylation of a wide range of aryl iodides and bromides under mild conditions. organic-chemistry.orgacs.org This approach is particularly relevant for synthesizing the target molecule, as it allows for the precise placement of the CF₃ group by starting with a correspondingly halogenated precursor.
Comparison of Trifluoromethylation Approaches
| Approach | Reagent Type | Typical Substrate | Key Advantage |
|---|---|---|---|
| Electrophilic | Togni, Umemoto, Shreeve reagents nih.govresearchgate.net | Electron-rich aromatics (e.g., anilines) | Direct C-H functionalization |
Achieving regioselectivity is paramount in the synthesis of complex aromatic molecules. In trifluoromethylation reactions, the strategy is largely dictated by the nature of the reaction.
For electrophilic C-H trifluoromethylation , the inherent directing effects of the substituents on the ring govern the position of the incoming CF₃ group. nih.gov An amino group, being an activating ortho-, para-director, would favor trifluoromethylation at these positions. acs.org However, this often leads to mixtures, complicating purification.
For nucleophilic trifluoromethylation , regioselectivity is explicitly controlled by the position of the leaving group (typically a halide) on the aromatic ring. acs.orgnih.gov To synthesize this compound, a synthetic plan could involve an intermediate like 3-bromo-4-iodoaniline. A selective copper-catalyzed trifluoromethylation could potentially replace the bromine atom, leveraging the different reactivities of the C-Br and C-I bonds in subsequent cross-coupling steps.
Advanced methods have also been developed to control regioselectivity in radical trifluoromethylations. For example, the use of cyclodextrins as host molecules can sterically shield certain positions on an aromatic substrate, directing the CF₃ radical to a specific, unblocked site. acs.orgnih.gov While highly innovative, such methods are often substrate-specific. For a target like this compound, a more traditional approach building the substitution pattern through sequential halogenation and cross-coupling reactions remains the most practical and predictable strategy.
Introduction of the Ethynyl Group
The incorporation of the ethynyl moiety at the 4-position of the 3-(trifluoromethyl)aniline (B124266) scaffold is a critical transformation. This is most commonly accomplished through palladium-catalyzed cross-coupling reactions, with the Sonogashira reaction being the most prominent and widely utilized method.
Palladium-Catalyzed Sonogashira Coupling and Related Alkynylation Techniques
The Sonogashira coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. nih.gov In the context of synthesizing this compound, this typically involves the reaction of a 4-halo-3-(trifluoromethyl)aniline with a suitable alkyne source, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
The starting material of choice is often a 4-halo-3-(trifluoromethyl)aniline, with the reactivity of the halide following the general trend: I > Br > Cl. nih.gov Consequently, 4-iodo- or 4-bromo-3-(trifluoromethyl)aniline (B1346880) are common precursors. To introduce the terminal ethynyl group, a protected alkyne such as trimethylsilylacetylene is frequently used. The trimethylsilyl (B98337) group serves as a protecting group, preventing unwanted side reactions and is readily removed in a subsequent step. scielo.org.mx
The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand. Copper(I) iodide (CuI) is the conventional co-catalyst. The reaction is performed in the presence of a base, commonly an amine such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. scielo.org.mx
A typical reaction sequence involves the coupling of 4-bromo-3-(trifluoromethyl)aniline with trimethylsilylacetylene using a palladium catalyst and a copper co-catalyst in an amine solvent. After the coupling reaction is complete, the trimethylsilyl protecting group is removed, often by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base such as potassium carbonate in methanol, to yield the desired this compound.
Table 1: Illustrative Sonogashira Coupling Conditions for the Synthesis of this compound Precursors
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromo-3-(trifluoromethyl)aniline | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | 70 | High | scielo.org.mx |
| 4-Iodo-3-(trifluoromethyl)aniline | Ethynyltrimethylsilane | Pd(OAc)₂, PPh₃, CuI | Diisopropylamine | Toluene | 80 | Good | nih.gov |
Note: This table is illustrative and based on general Sonogashira reaction principles. Specific yields and conditions can vary based on the exact reagents and reaction scale.
Alternative Approaches for Terminal Alkyne Incorporation
While the Sonogashira coupling is the workhorse for this transformation, alternative methods for introducing a terminal alkyne exist. One such approach involves the use of hypervalent iodine reagents. For instance, an aryl amine can be converted to an aryliodonium salt, which can then be coupled with a protected alkyne. However, these methods are generally less common for the synthesis of this specific compound compared to the well-established Sonogashira reaction.
Another strategy involves the conversion of an aryl aldehyde to the corresponding alkyne. This can be achieved through the Corey-Fuchs reaction, where the aldehyde is first converted to a dibromo-olefin, followed by elimination to form the terminal alkyne. This multi-step process is generally less atom-economical than the direct Sonogashira coupling.
Advanced Synthetic Approaches and Sustainable Chemical Synthesis
Modern synthetic chemistry places a strong emphasis on optimizing reaction efficiency and minimizing environmental impact. These principles are actively being applied to the synthesis of this compound.
Chemo- and Regioselective Synthesis Optimization
Chemoselectivity and regioselectivity are critical considerations, especially when dealing with multifunctional molecules. In the context of the Sonogashira coupling, if the starting aniline derivative contains multiple halide substituents, the reaction can be directed to a specific position based on the differing reactivity of the halogens (I > Br > Cl). nih.gov For instance, in a molecule containing both a bromo and an iodo substituent, the Sonogashira coupling will preferentially occur at the more reactive carbon-iodine bond. scielo.org.mx
The choice of catalyst and ligand can also influence the regioselectivity of the reaction. Bulky phosphine ligands on the palladium catalyst can direct the coupling to less sterically hindered positions on the aromatic ring. This level of control is crucial for ensuring the desired isomer of the product is formed exclusively.
Consideration of Green Chemistry Principles in its Preparation
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound. Efforts are being made to develop more sustainable versions of the Sonogashira coupling. This includes the use of more environmentally benign solvents, such as water or bio-renewable solvents, in place of traditional volatile organic compounds.
Furthermore, research is ongoing to develop more active and recyclable catalyst systems. This includes the use of palladium nanoparticles, polymer-supported catalysts, and ligands that allow for lower catalyst loadings. Copper-free Sonogashira protocols are also gaining attention as they eliminate the use of a potentially toxic copper co-catalyst. The use of microwave irradiation to accelerate reaction times and reduce energy consumption is another green chemistry approach being explored. These advancements aim to make the synthesis of this compound not only efficient but also more sustainable.
Chemical Reactivity and Advanced Derivatization of 4 Ethynyl 3 Trifluoromethyl Aniline
Transformations Involving the Ethynyl (B1212043) Moiety
The terminal ethynyl group is a highly versatile functional group, amenable to a variety of addition and coupling reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts. organic-chemistry.org This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide (B81097). organic-chemistry.orgmdpi.com The reaction with 4-ethynyl-3-(trifluoromethyl)aniline proceeds under mild conditions, often at room temperature in aqueous or organic solvents, catalyzed by a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. beilstein-journals.orgnih.gov
The process involves the reaction of this compound with a variety of organic azides (R-N₃) to yield highly functionalized 1,2,3-triazole products. The reaction is highly specific, almost exclusively producing the 1,4-disubstituted isomer. organic-chemistry.org The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker in larger molecular constructs. beilstein-journals.org The presence of the trifluoromethyl group on the aniline (B41778) ring can influence the electronic properties of the alkyne but generally does not impede the high efficiency of the CuAAC reaction. beilstein-journals.orgmdpi.com This methodology is pivotal for creating complex molecules for applications in medicinal chemistry and materials science. nih.govnih.gov
Table 1: Exemplary CuAAC Reactions with Substituted Alkynes
| Alkyne Reactant | Azide Reactant | Catalyst System | Product Type | Yield | Reference |
| Trifluoromethyl Propargylamine | Benzyl Azide | CuI | 1,4-Disubstituted 1,2,3-Triazole | Good | beilstein-journals.org |
| Ethynyl Trifluoromethyl Sulfide | Aromatic/Aliphatic Azides | Copper-catalyzed | 1,4-Disubstituted SCF₃-Triazole | Up to 86% | mdpi.comjove.com |
| Safirinium-based Alkyne Probe | Tetradecyl Azide | CuSO₄ / Sodium Ascorbate | Fluorescent Labeled Triazole | N/A | mdpi.com |
| This compound | Generic Organic Azide (R-N₃) | Cu(I) | 1-(3-(Trifluoromethyl)-4-aminophenyl)-4-R-1,2,3-triazole | High (expected) | N/A |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is highly effective for the reaction of terminal alkynes with aryl or vinyl halides to produce conjugated enynes and diarylalkynes. wikipedia.orgorganic-chemistry.org For this compound, this reaction allows for the direct extension of the π-system by coupling the ethynyl group with various sp²-hybridized carbon centers.
The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (which can also serve as the solvent). wikipedia.orgnih.gov The mild reaction conditions tolerate a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org The coupling of this compound with an aryl halide (Ar-X) would yield a (3-(trifluoromethyl)-4-aminophenyl)-arylethyne, a core structure in various functional materials and pharmaceutical compounds. nih.gov While the electron-withdrawing trifluoromethyl group can impact the reactivity of the aniline moiety in some palladium-catalyzed C-N couplings, its effect on the Sonogashira reaction at the distal ethynyl group is generally minimal. nih.govnih.gov
Table 2: Conditions for Palladium-Catalyzed Sonogashira Coupling
| Component | Example | Function | Reference |
| Alkyne | This compound | Substrate | wikipedia.org |
| Coupling Partner | Aryl or Vinyl Halide/Triflate | Substrate | wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₄, [Pd(allyl)Cl]₂ | Primary Catalyst | wikipedia.orgnih.gov |
| Copper Co-catalyst | CuI | Activates Alkyne | wikipedia.org |
| Base/Solvent | Diethylamine, Triethylamine (B128534) | Neutralizes HX byproduct | wikipedia.org |
Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the ethynyl group.
Hydroamination refers to the addition of an N-H bond across the alkyne. This can be achieved intermolecularly or intramolecularly, often requiring a metal catalyst. Palladium-catalyzed hydroamination of alkynes with anilines can proceed via a mechanism involving the coordination of the alkyne to a palladium hydride species, followed by migratory insertion. nih.gov For this compound, an intermolecular reaction with another amine would yield an enamine or imine after tautomerization. Intramolecular hydroamination is also a possibility, though it would require specific conditions to favor cyclization.
Hydrohalogenation involves the addition of a hydrogen halide (H-X, where X = Cl, Br, I) across the triple bond. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms (the terminal carbon of the ethynyl group), and the halogen adds to the internal carbon. This would convert the ethynyl group into a 1-halo-1-vinyl substituent, providing a handle for further downstream reactions like Suzuki or Heck couplings. The reaction generally proceeds by electrophilic addition, where the alkyne acts as a nucleophile.
The ethynyl group serves as a polymerizable unit, enabling the synthesis of oligomers and polymers with conjugated backbones. The polymerization of ethynyl-substituted anilines can lead to materials with interesting electronic and optical properties. For instance, radical polymerization can be initiated using radical initiators, where the trifluoromethyl group's influence would be primarily on the polymer's final properties, such as thermal stability and solubility. researchgate.net
Furthermore, repeated palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling with di- or polyhalogenated aromatic compounds, can be employed to construct well-defined conjugated polymers and covalent organic frameworks (COFs). nih.gov The resulting polymers incorporating the this compound unit would benefit from the enhanced thermal stability and specific electronic characteristics imparted by the trifluoromethyl group. researchgate.net
Reactivity of the Aniline Moiety
The aniline portion of the molecule is characterized by the nucleophilic amino group and the aromatic ring, which is susceptible to electrophilic substitution.
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing and activating/deactivating effects of the three substituents: the amino (-NH₂), trifluoromethyl (-CF₃), and ethynyl (-C≡CH) groups.
Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. chemistrysteps.com
Trifluoromethyl Group (-CF₃): The -CF₃ group is a strongly deactivating group and is meta-directing. Its strong inductive electron-withdrawing effect destabilizes the arenium ion intermediate required for ortho and para substitution. researchgate.net
Ethynyl Group (-C≡CH): The ethynyl group is generally considered to be a deactivating group, though weaker than the -CF₃ group, and is also meta-directing.
The regiochemical outcome of an EAS reaction, such as nitration or halogenation, will be a result of the interplay of these effects. The powerful ortho, para-directing influence of the amino group is the dominant factor. Therefore, incoming electrophiles will be directed to the positions ortho and para to the -NH₂ group. The para position is already occupied by the ethynyl group. This leaves positions 2 and 6 as the primary sites for substitution.
However, the positions are also influenced by the other groups:
Position 2: This position is ortho to the -NH₂ group (activating), meta to the -CF₃ group (favorable for a deactivating group), and meta to the ethynyl group (favorable).
Position 6: This position is ortho to the -NH₂ group (activating), but ortho to the deactivating -CF₃ group (sterically and electronically unfavorable) and para to the deactivating ethynyl group (unfavorable).
Position 5: This position is meta to the -NH₂ group (unfavorable), ortho to the ethynyl group, and meta to the -CF₃ group.
Considering these factors, Position 2 is the most likely site for electrophilic aromatic substitution . It benefits from being ortho to the strongly activating amino group and meta to both deactivating groups. It is important to note that under strongly acidic conditions, such as in nitration with a nitric/sulfuric acid mixture, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is a strong deactivating, meta-directing group, which would drastically alter the regioselectivity, potentially directing substitution to position 5. chemistrysteps.comnih.gov To achieve ortho-nitration, milder conditions, for example using Fe(NO₃)₃·9H₂O, may be employed. rsc.org
Diazotization and Transformations of the Aryldiazonium Salt
The primary aromatic amine functionality of this compound allows it to undergo diazotization, a cornerstone transformation in aromatic chemistry. Treatment of the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the amino group into a highly versatile aryldiazonium salt. organic-chemistry.org This intermediate, the 4-ethynyl-3-(trifluoromethyl)benzenediazonium salt, is generally not isolated and is used directly in subsequent reactions due to its instability. researchgate.net
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles, often in reactions catalyzed by copper(I) salts, famously known as Sandmeyer reactions. These transformations provide a powerful method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to incorporate. While diazotization can be influenced by the substitution pattern on the aniline, anilines with electron-withdrawing groups are common substrates for these reactions. acs.orgfrontiersin.org
Key transformations of the aryldiazonium salt derived from this compound include:
Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively. The Schiemann reaction, using fluoroboric acid (HBF₄) to form the tetrafluoroborate (B81430) salt followed by thermal decomposition, can be used to install a fluorine atom. organic-chemistry.org
Cyanation: Treatment with copper(I) cyanide (CuCN) yields the corresponding benzonitrile (B105546) derivative.
Hydroxylation: Heating the acidic aqueous solution of the diazonium salt introduces a hydroxyl group.
Trifluoromethylation: In a modern variation of the Sandmeyer reaction, aryldiazonium salts can be converted to their corresponding trifluoromethylated arenes. nih.govacs.org For instance, a silver-mediated trifluoromethylation has been developed that converts an aromatic amino group into a CF₃ group under mild conditions. nih.govacs.orgresearchgate.net
The following table summarizes potential transformations of the diazonium salt intermediate.
| Reaction Name | Reagents | Product Functional Group |
| Sandmeyer (Halogenation) | CuCl / HCl | -Cl |
| Sandmeyer (Halogenation) | CuBr / HBr | -Br |
| Sandmeyer (Cyanation) | CuCN / KCN | -CN |
| Iodination | KI | -I |
| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |
| Hydroxylation | H₂O, Heat | -OH |
| Trifluoromethylation | AgCF₃ or other CF₃ source | -CF₃ |
Amidation and Acylation Reactions at the Amine Nitrogen
The amine nitrogen in this compound can readily undergo acylation to form the corresponding amides. This reaction typically involves treating the aniline with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. libretexts.org
However, the reactivity of the amino group is significantly modulated by the electronic properties of the aromatic ring substituents. The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. doubtnut.com This decrease in electron density lowers the basicity and nucleophilicity of the amine compared to unsubstituted aniline. ncert.nic.in Consequently, acylation reactions may require more forcing conditions or highly reactive acylating agents. Despite this deactivation, amidation is a fundamental and widely applicable reaction for this substrate. For instance, the reaction of m-(trifluoromethyl)aniline with acetyl chloride proceeds efficiently to form the corresponding acetanilide. nih.gov
Common acylation reactions include:
Acetylation: Using acetyl chloride or acetic anhydride.
Benzoylation: Using benzoyl chloride.
Sulfonylation (Hinsberg Test): Reaction with benzenesulfonyl chloride yields N-(4-ethynyl-3-(trifluoromethyl)phenyl)benzenesulfonamide. The resulting sulfonamide possesses an acidic proton on the nitrogen due to the strong electron-withdrawing effects of both the sulfonyl group and the substituted aryl ring, rendering it soluble in aqueous alkali. ncert.nic.in
| Acylating Agent | Base/Catalyst | Product Type |
| Acetyl Chloride (CH₃COCl) | Pyridine or Triethylamine | Acetanilide Derivative |
| Acetic Anhydride ((CH₃CO)₂O) | None or Acid Catalyst | Acetanilide Derivative |
| Benzoyl Chloride (C₆H₅COCl) | Pyridine or NaOH (Schotten-Baumann) | Benzamide Derivative |
| Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | NaOH | Sulfonamide |
Condensation Reactions for Heterocyclic Ring Formation
The dual functionality of the amino and ethynyl groups makes this compound an excellent precursor for the synthesis of various heterocyclic structures.
Reactions involving the Amino Group: The aniline moiety can participate in classical condensation reactions to form fused heterocycles. For example, quinolines can be synthesized via several named reactions:
Combes Quinoline Synthesis: Condensation with a β-diketone under acidic conditions.
Doebner-von Miller Reaction: Reaction with α,β-unsaturated aldehydes or ketones.
Friedländer Annulation: Condensation with a ketone containing an α-methylene group.
Reactions involving the Ethynyl Group: The terminal alkyne is a particularly valuable handle for modern cyclization strategies.
Triazole Formation: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," allows for the straightforward synthesis of 1,2,3-triazoles. frontiersin.org Reaction of this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst yields a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.govnih.govscispace.com This method is highly modular and provides access to a diverse library of compounds.
Knoevenagel Condensation: While the aniline itself can act as a basic catalyst, if converted to an aldehyde, it could participate in a Knoevenagel condensation. wikipedia.orgyoutube.com This involves the reaction of the aldehyde with an active methylene (B1212753) compound, followed by dehydration, to form a new C=C bond. nih.govsphinxsai.com Subsequent intramolecular cyclization could lead to fused ring systems.
Reactions involving both Amino and Ethynyl Groups: Intramolecular cyclization reactions can engage both functional groups to construct fused heterocyclic systems, such as indoles or carbazoles, often after an initial intermolecular reaction. For example, a palladium-catalyzed coupling reaction (e.g., Sonogashira) at the ethynyl position followed by an intramolecular cyclization involving the amino group can lead to complex polycyclic aromatic systems. nih.govucsb.edu
| Heterocyclic Product | Reaction Type | Key Reagents/Conditions |
| Substituted Quinoline | Combes Synthesis | β-Diketone, Acid Catalyst |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Organic Azide (R-N₃), Cu(I) Catalyst |
| Substituted Indole (B1671886)/Carbazole | Intramolecular Cyclization | Pd/Cu catalysts, often preceded by coupling |
| Cinnoline | Redox Cyclization | Can be formed from related nitro-precursors via condensation and cyclization. nih.gov |
Stereoelectronic Influence of the Trifluoromethyl Group on Reaction Pathways
Stereoelectronic effects, which describe how orbital overlap and electronic properties influence molecular geometry and reactivity, are critical to understanding the chemistry of this compound. nih.gov The trifluoromethyl (-CF₃) group, in particular, exerts a powerful influence through a combination of electronic and steric factors that guide reaction pathways and determine product outcomes.
Inductive and Resonance Effects on Aromatic Ring Activation
The reactivity of the benzene ring is dictated by the interplay of inductive and resonance effects of its substituents. vaia.com
Inductive Effect (-I): The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom of the group and, by extension, from the aromatic ring through the sigma bond framework. This strong negative inductive effect (-I) significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution compared to benzene. vaia.comvaia.com
Resonance Effect (-R): Unlike groups with lone pairs (like -NH₂) or pi systems (like -NO₂), the -CF₃ group does not have a conventional resonance effect. It cannot donate or withdraw electrons via pi-system overlap. However, it is considered to have a deactivating effect via hyperconjugation (sometimes termed negative hyperconjugation), which further withdraws electron density from the ring.
In contrast, the amino group (-NH₂) is a powerful activating group. Its lone pair of electrons can be delocalized into the aromatic pi-system, a strong positive resonance effect (+R). Although it has a negative inductive effect (-I), the resonance effect dominates (+R > -I), increasing electron density on the ring, particularly at the ortho and para positions.
In this compound, these groups have opposing effects. The -CF₃ group at C-3 strongly deactivates the ring, while the -NH₂ group at C-1 activates it. The net result is a complex activation pattern. For electrophilic aromatic substitution, the powerful ortho-, para-directing influence of the amino group will dominate, directing incoming electrophiles to positions 2, 4, and 6. However, the -CF₃ group at position 3 will strongly deactivate the adjacent positions 2 and 4. Position 6 is therefore the most likely site for electrophilic attack, being para to the activating amino group and meta to the deactivating trifluoromethyl group. youtube.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -NH₂ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -CF₃ | -I (Strongly Withdrawing) | -R (Weakly Withdrawing) | Strongly Deactivating | Meta |
Steric Considerations in Reaction Design and Outcome
The steric bulk of the trifluoromethyl group, while often considered modest, is significant enough to influence reaction outcomes. It is larger than a hydrogen or fluorine atom and is often compared to a chlorine atom or an isopropyl group in terms of its steric demand. cdnsciencepub.commdpi.comresearchgate.net The cyclohexane (B81311) A-value, a measure of steric bulk, for -CF₃ is approximately 2.1 kcal/mol, which is greater than that of a methyl group (1.7 kcal/mol).
In this compound, the -CF₃ group is positioned ortho to both the amino group (at C-1, relative to C-2) and the ethynyl group (at C-4). This proximity can lead to several steric consequences:
Hindrance of Ortho-Substitution: The steric bulk of the -CF₃ group can sterically hinder electrophilic attack at the C-2 position, even though it is electronically activated by the amino group. This further reinforces the preference for substitution at the C-6 position. nih.gov
Conformational Restriction: The group can restrict rotation around the C-N and C-C bonds, potentially influencing the conformation of reaction intermediates and transition states. This can affect the stereoselectivity of reactions involving the adjacent functional groups.
Shielding of Functional Groups: The trifluoromethyl group can partially shield the adjacent amino and ethynyl groups from attack by bulky reagents, potentially requiring less sterically demanding reagents or more forcing conditions to achieve a desired transformation. researchgate.net
The interplay of these strong electronic deactivating effects and moderate steric hindrance makes the trifluoromethyl group a powerful tool for directing reactivity and stabilizing molecules. mdpi.com
Advanced Spectroscopic and Computational Methodologies for Structural Elucidation and Mechanistic Insights
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For 4-ethynyl-3-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, would allow for the unambiguous assignment of all atoms in the structure.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the acetylenic proton.
Aromatic Region: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Due to the substitution pattern, they will exhibit a characteristic splitting pattern. The proton at C5 (between the amino and ethynyl (B1212043) groups) is expected to be a doublet. The proton at C6 (adjacent to the amino group) would likely appear as a doublet of doublets, and the proton at C2 (adjacent to the trifluoromethyl group) would also be a doublet. The electron-donating amino group and the electron-withdrawing trifluoromethyl and ethynyl groups will influence the precise chemical shifts.
Amino (NH₂) Protons: The two protons of the primary amine group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is typically expected in the δ 3.5-4.5 ppm range.
Acetylenic (≡C-H) Proton: The terminal alkyne proton is expected to appear as a sharp singlet around δ 3.0-3.5 ppm. For instance, the acetylenic proton in the related compound 4-ethynylaniline (B84093) appears at approximately δ 2.96 ppm. chemicalbook.com
Carbon (¹³C) NMR: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon atoms directly bonded to substituents (C1, C3, C4) will have chemical shifts determined by the substituent's electronic effect. The carbon bearing the amino group (C1) would be shifted upfield compared to unsubstituted benzene, while the carbons attached to the ethynyl (C4) and trifluoromethyl (C3) groups will be shifted downfield.
Trifluoromethyl (CF₃) Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is anticipated in the δ 120-130 ppm region.
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the δ 80-90 ppm range. The terminal, proton-bearing carbon will typically be at a slightly lower chemical shift than the internal carbon attached to the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H (Amino) | 3.5 - 4.5 (broad s) | - | Shift is variable. |
| H2 (Aromatic) | ~7.3 (d) | - | |
| H5 (Aromatic) | ~7.2 (dd) | - | |
| H6 (Aromatic) | ~6.8 (d) | - | |
| H (Acetylenic) | ~3.1 (s) | - | Based on 4-ethynylaniline (~2.96 ppm). chemicalbook.com |
| C1 (C-NH₂) | - | ~148 | |
| C2 | - | ~115 | |
| C3 (C-CF₃) | - | ~132 (q) | Quartet due to ¹JCF coupling. |
| C4 (C-C≡CH) | - | ~118 | |
| C5 | - | ~135 | |
| C6 | - | ~116 | |
| C (Alkynyl) | - | ~83 | C attached to the ring. |
| C (Alkynyl-H) | - | ~80 | Terminal carbon. |
| C (CF₃) | - | ~124 (q) | Quartet due to ¹JCF coupling. |
These are estimated values based on data from analogous compounds. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. ossila.com For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp singlet. This is because all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this singlet, typically referenced to CFCl₃, would be characteristic of a CF₃ group attached to an aromatic ring, likely appearing in the range of -60 to -65 ppm. For related compounds like N,2-dimethyl-N-(trifluoromethyl)aniline, the ¹⁹F signal appears at -59.97 ppm. rsc.org This analysis confirms the presence and electronic environment of the trifluoromethyl moiety.
To confirm the structural assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent aromatic protons (H5 with H6, and H5 with H2), confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal (H2, H5, H6) and the acetylenic proton signal to their corresponding carbon signals (C2, C5, C6, and the terminal alkynyl C).
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between carbons and protons that are two or three bonds apart. It would be instrumental in placing the substituents. For example, the acetylenic proton should show a correlation to the C4 and C5 carbons. The aromatic proton H2 should show correlations to the C3 (bearing the CF₃ group) and C4 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly coupled. It could show through-space correlations between the amino protons and the adjacent aromatic proton H2, and between the C5 proton and the ethynyl proton, further confirming the geometry of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands.
N-H Stretching: The primary amine group would give rise to two distinct, medium-intensity bands in the region of 3350-3500 cm⁻¹.
C-H (Aromatic) Stretching: Absorption bands for the aromatic C-H stretches would appear just above 3000 cm⁻¹.
C≡C-H (Acetylenic) Stretching: A sharp, relatively strong band corresponding to the terminal alkyne C-H stretch is expected around 3300 cm⁻¹.
C≡C (Alkyne) Stretching: A weaker absorption for the carbon-carbon triple bond stretch would be observed in the 2100-2140 cm⁻¹ region.
C-F Stretching: The C-F bonds of the trifluoromethyl group are expected to produce very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ range.
N-H Bending: The scissoring vibration of the NH₂ group typically appears as a medium to strong band around 1600-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum due to the change in polarizability during the vibration. Aromatic ring vibrations would also be prominent.
Table 2: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amine (NH₂) | N-H Stretch | 3350 - 3500 | Medium, two bands |
| Amine (NH₂) | N-H Bend | 1600 - 1650 | Medium-Strong |
| Alkyne (C≡C-H) | C-H Stretch | ~3300 | Sharp, Strong |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2140 | Weak-Medium |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Trifluoromethyl | C-F Stretch | 1100 - 1350 | Very Strong, multiple bands |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₆F₃N, with an exact mass of approximately 185.045 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 185. The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Key fragmentation pathways would likely include:
Loss of H: A peak at M-1 (m/z = 184) could be observed from the loss of the acetylenic hydrogen.
Loss of HCN: A common fragmentation for anilines, leading to a peak at M-27 (m/z = 158).
Loss of CF₃: Cleavage of the C-C bond could lead to the loss of a trifluoromethyl radical, resulting in a significant peak at M-69 (m/z = 116).
Further Fragmentation: The fragment at m/z = 116 could further lose HCN to give a fragment at m/z = 89.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass-to-charge ratio to several decimal places, allowing for the unambiguous determination of the molecular formula C₉H₆F₃N.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles. For example, the crystal structure of the related compound 4-methoxy-3-(trifluoromethyl)aniline (B1361164) has been determined, providing a reference for expected bond parameters. sigmaaldrich.cn
The analysis would reveal the planarity of the benzene ring and the geometry of the substituents. Importantly, it would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the amino group of one molecule and the nitrogen or fluorine atoms of a neighboring molecule, as well as potential π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the material's solid-state properties.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, providing deep insights into the structural, electronic, and reactive properties of molecules. For a compound such as this compound, these methodologies are invaluable for elucidating its behavior at the molecular level. This section explores the application of Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and transition state modeling to understand the intricacies of this molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study aniline (B41778) and its derivatives, providing valuable information about their geometries and electronic properties. capes.gov.br
DFT calculations, particularly using hybrid functionals like B3LYP, have shown excellent agreement with experimental values for the structural parameters of aniline. capes.gov.br For substituted anilines, the nature and position of the substituents are crucial in determining their properties. nih.gov Electron-withdrawing groups, such as the trifluoromethyl group, are known to significantly influence the electronic distribution and reactivity of the aniline ring. nih.gov
In the case of this compound, the interplay between the electron-withdrawing trifluoromethyl group and the π-system of the ethynyl group dictates its electronic characteristics. DFT calculations can be employed to determine key electronic descriptors. A study on ethynyl-substituted anilines has explored their low-lying electronic states and those of their cations, providing a basis for understanding their electronic excitation spectra. researchgate.net
Table 1: Calculated Electronic Properties of Substituted Anilines from DFT Studies (Note: This table is illustrative and based on typical data obtained from DFT calculations on substituted anilines. Specific values for this compound would require dedicated calculations.)
| Property | Description | Typical Influencing Factors |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability to donate an electron. Higher energy often correlates with higher reactivity towards electrophiles. | Electron-donating groups raise HOMO energy; electron-withdrawing groups lower it. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability to accept an electron. Lower energy suggests higher reactivity towards nucleophiles. | Electron-withdrawing groups lower LUMO energy. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. | Affected by the combined electronic effects of all substituents. |
| Mulliken Charges | Provides an estimation of the partial atomic charges, indicating sites susceptible to nucleophilic or electrophilic attack. | Highlights the polarization of bonds within the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. | Red regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). |
Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that toxicity can be correlated with descriptors like HOMO and LUMO energies, which are readily calculated using DFT. nih.gov These studies indicate that the toxicity of anilines increases with the hydrogen-bonding donor capacity of the amino group. nih.gov For this compound, DFT would be instrumental in predicting its reactivity in various chemical environments and in designing derivatives with tailored electronic properties. semanticscholar.orgniscpr.res.in
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of conformational changes and intermolecular interactions over time, providing a dynamic picture of molecular behavior. mdpi.comnih.gov
MD simulations are particularly powerful for studying intermolecular interactions in condensed phases. nih.govwhiterose.ac.uk By simulating a system containing multiple molecules of this compound, one can investigate how these molecules pack in a solid-state or behave in a solution. These simulations can predict and quantify various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the macroscopic properties of the compound. grafiati.com
Table 2: Types of Intermolecular Interactions Investigated by MD Simulations
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between the N-H of the amino group and an electronegative atom (e.g., N or F of another molecule). | Key in determining crystal packing and solubility. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the packing of the benzene rings in the solid state. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The polar C-F and N-H bonds contribute to the overall molecular dipole. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the condensed phase. |
In the context of drug design, MD simulations can be used to study the interaction of this compound derivatives with biological targets, such as proteins. mdpi.com By simulating the ligand-protein complex, researchers can assess the stability of the binding and identify key interacting residues, which is crucial for the development of new therapeutic agents. mdpi.com
Theoretical Elucidation of Reaction Mechanisms via Transition State Modeling
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. Computational chemistry provides the tools to model reaction pathways and characterize the transition states that connect reactants to products.
A key reaction for the synthesis of this compound is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org Theoretical studies, often employing DFT, can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. youtube.com
Furthermore, theoretical modeling can be applied to predict the reactivity of the ethynyl group in this compound in subsequent reactions, such as cycloadditions or intramolecular cyclizations. rsc.orgnih.gov For instance, the reaction of ortho-ethynylanilines can lead to the formation of indole (B1671886) derivatives through a sequence of Sonogashira coupling followed by intramolecular aminopalladation. rsc.org Computational modeling of the transition states in such a process would provide insights into the reaction's feasibility and selectivity.
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The synthesis of complex fluorinated molecules often involves multi-step processes that may lack efficiency and generate significant waste. Future research should focus on developing more streamlined and sustainable methods for producing 4-Ethynyl-3-(trifluoromethyl)aniline.
Current synthetic routes likely rely on classical transformations, such as the nitration of a trifluoromethylated benzene (B151609) precursor, followed by reduction to the aniline (B41778), and subsequent introduction of the ethynyl (B1212043) group via a Sonogashira coupling. These lengthy sequences could be improved. A potential area of exploration is the development of a more direct C-H amination or alkynylation of a simpler, pre-functionalized aniline. Moreover, patented methods for producing fluorinated anilines involve reacting aromatic azides with hydrogen fluoride (B91410), a process that offers good yields but uses hazardous reagents. google.com The development of catalytic cycles that minimize the use of stoichiometric reagents and harsh conditions would represent a significant advance, improving both the safety and environmental footprint of the synthesis.
Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations
The reactivity of this compound is largely dictated by its two primary functional groups: the terminal alkyne and the aromatic amine. While the individual reactions of these groups are well-known, their interplay within the same molecule, influenced by the electron-withdrawing trifluoromethyl group, is not fully explored.
Future work should investigate novel transformations that leverage this unique structure. The terminal alkyne is a versatile handle for a variety of reactions beyond standard cross-couplings. For instance, its participation in multicomponent reactions could lead to the rapid assembly of complex heterocyclic structures. The development of dual gold/photoredox catalysis has enabled the C(sp)–H arylation of terminal alkynes under mild, base-free conditions, a methodology that could be applied to this compound. rsc.org Furthermore, the aniline moiety can be used as a directing group to control the regioselectivity of reactions at the aromatic ring or to participate in cyclization reactions with the ethynyl group to form novel fused-ring systems, such as substituted indoles or quinolines.
Integration into Emerging Areas of Chemical Science (e.g., Flow Chemistry, Photoredox Catalysis, Mechanochemistry)
Modernizing the synthesis and application of this compound requires its integration into emerging technological platforms that offer enhanced control, efficiency, and sustainability.
Flow Chemistry : The synthesis of fluorinated compounds can be challenging due to the handling of hazardous reagents and the control of highly exothermic reactions. beilstein-journals.org Flow microreactors offer superior control over reaction parameters like temperature and mixing, leading to safer processes and higher yields. beilstein-journals.orgchemistryviews.org A continuous-flow process for the synthesis of this compound or its derivatives could improve safety, scalability, and consistency. chemistryviews.orgresearchgate.net
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. This technology is particularly effective for reactions involving terminal alkynes, enabling diverse transformations such as difunctionalization and hydroacylation. citedrive.comacs.orgacs.org Applying photoredox methods to this compound could unlock new reaction pathways that are inaccessible through traditional thermal methods, allowing for the late-stage functionalization of complex molecules. researchgate.net
Mechanochemistry : Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, offers a green alternative to solvent-based methods. researchgate.netopenedition.orgnumberanalytics.com This approach can accelerate reaction rates, simplify workup procedures, and even enable reactions between insoluble reagents. youtube.com Developing a solvent-free, mechanochemical route to synthesize or functionalize this compound would align with the principles of green chemistry and could lead to the discovery of novel solid-state reactivity. acs.org
Advanced Computational Studies for Predictive Design and Deeper Mechanistic Understanding
Computational chemistry provides invaluable tools for understanding molecular behavior and predicting reactivity, thereby accelerating the discovery process. mdpi.com For this compound, advanced computational studies are a largely unexplored frontier.
Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to predict its reactivity in various chemical transformations. mdpi.com Such studies can elucidate the influence of the trifluoromethyl group on the acidity of the alkyne proton and the nucleophilicity of the aniline nitrogen. Computational analysis can also be used to design novel catalysts for specific transformations, predict the stability of reaction intermediates, and provide a detailed understanding of reaction mechanisms. nih.gov For example, modeling the interaction of this compound with biological targets, such as protein kinase active sites, could guide the design of new potent inhibitors, similar to how computational studies have been used to investigate other fluorine-containing therapeutic agents. nih.gov
Q & A
Q. What are the key steps for synthesizing 4-Ethynyl-3-(trifluoromethyl)aniline, and how do reaction conditions influence product purity?
A common approach involves chlorination of precursor anilines using N-chlorosuccinimide (NCS) in acetonitrile at 60°C for 16 hours, yielding intermediates like 2,4-dichloro-3-(trifluoromethyl)aniline (56% isolated yield). Ethynylation can then be achieved via Sonogashira coupling or similar cross-coupling reactions. Optimization of solvent polarity (e.g., MeCN vs. DMF) and catalyst selection (e.g., Pd/Cu systems) is critical to minimize side products such as di- or tri-chlorinated byproducts .
Q. How are the physical and spectroscopic properties of this compound characterized?
Key properties include:
- Density : ~1.393 g/mL (lit.) via pycnometry.
- Boiling point : 207–208°C (lit.) under reduced pressure.
- Spectroscopy : FT-IR for ethynyl C≡C stretch (~2100 cm⁻¹), ¹H/¹³C NMR for aromatic and NH₂ protons (δ ~6.5–7.5 ppm), and UV-Vis (λmax ~255 nm) for electronic transitions. DFT calculations validate molecular orbitals and vibrational modes .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure (classified as Acute Tox. 4 for dermal and inhalation routes).
- Emergency measures : Immediate use of eye wash stations and safety showers.
- Waste disposal : Neutralization with dilute HCl before incineration. Regular hazard training (e.g., ChemO/Swiss regulations) is mandatory .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?
The trifluoromethyl group improves metabolic stability by reducing oxidative degradation. DFT studies (e.g., Gaussian09) predict electron-withdrawing effects at the meta-position, which can be fine-tuned by substituting ethynyl with electron-deficient groups (e.g., nitro or cyano). Frontier orbital analysis (HOMO/LUMO gaps) identifies reactive sites for targeted functionalization .
Q. What strategies mitigate competing side reactions during large-scale synthesis?
- Process optimization : Continuous flow reactors reduce residence time, suppressing polyhalogenation byproducts.
- Catalyst screening : Pd(PPh₃)₄ with CuI enhances ethynylation selectivity over Ullmann coupling.
- Purification : Sequential chromatography (silica gel → HPLC) isolates the target compound with >98% purity. Parallel reactions (e.g., 3 × 200 g batches) improve scalability .
Q. How does this compound serve as a precursor in agrochemical or pharmaceutical intermediates?
The ethynyl group enables click chemistry for modular synthesis. For example:
- Agrochemicals : Coupling with perfluorinated aryl groups yields insecticides like Broflanilide intermediates (noncompetitive GABA antagonists).
- Pharmaceuticals : Reaction with nicotinate derivatives produces analgesic candidates (e.g., flunixin analogs). In vitro assays (e.g., CYP450 inhibition) validate bioavailability enhancements from trifluoromethyl substitution .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- HPLC-MS : Hypersil C18 columns (3 µm particle size) with acetonitrile/water gradients resolve nitro- or chloro-contaminants (LOD < 0.1%).
- NMR spiking : Adding authentic standards (e.g., 4-nitro-3-(trifluoromethyl)aniline) identifies impurities via chemical shift discrepancies.
- XRD : Single-crystal diffraction confirms regioselectivity in ethynylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
